
N-(4-propoxyphenyl)-4-quinazolinamine
Vue d'ensemble
Description
N-(4-propoxyphenyl)-4-quinazolinamine, also known as PPQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPQ belongs to the class of quinazoline derivatives and has been shown to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(4-propoxyphenyl)-4-quinazolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. This compound has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
In the case of antimalarial activity, this compound is believed to act by inhibiting the heme detoxification pathway in Plasmodium falciparum. This results in the accumulation of toxic heme molecules, which ultimately leads to the death of the parasite.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer and antimalarial activity, this compound has been shown to have antioxidant and anti-inflammatory properties. This compound has also been shown to modulate the immune system, which could have implications for its use in treating infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-propoxyphenyl)-4-quinazolinamine in lab experiments is its high potency and specificity. This compound has been shown to exhibit activity at low concentrations, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(4-propoxyphenyl)-4-quinazolinamine. One area of interest is the development of this compound derivatives with improved solubility and pharmacokinetic properties. Another area of research is the use of this compound in combination therapy with other anticancer or antimalarial drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Applications De Recherche Scientifique
N-(4-propoxyphenyl)-4-quinazolinamine has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of research is its use as an anticancer agent. Studies have shown that this compound is effective in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research is the use of this compound as an antimalarial agent. Studies have shown that this compound is effective in treating malaria infections caused by Plasmodium falciparum, which is a major cause of malaria-related deaths worldwide. This compound has been shown to have a long half-life, which makes it a promising candidate for use in combination therapy with other antimalarial drugs.
Propriétés
IUPAC Name |
N-(4-propoxyphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-11-21-14-9-7-13(8-10-14)20-17-15-5-3-4-6-16(15)18-12-19-17/h3-10,12H,2,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHQWLOVEZVTJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



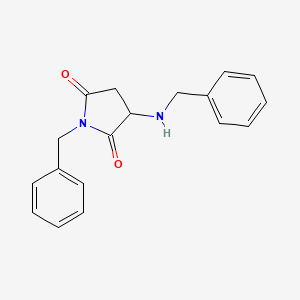
![N-[4-chloro-3-(trifluoromethyl)phenyl]imidodicarbonimidic diamide](/img/structure/B4072508.png)

![2-amino-4-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B4072530.png)
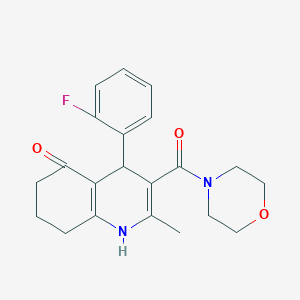
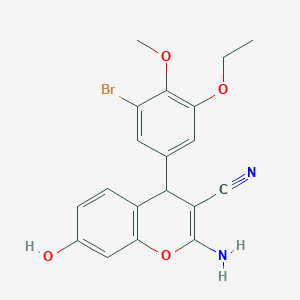
![(1R*,2S*,4R*,5S*)-N-[2-(dimethylamino)ethyl]-N-[(5-methyl-2-thienyl)methyl]tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4072543.png)
![4-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4072546.png)
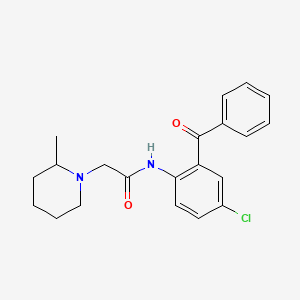
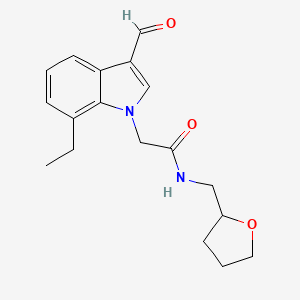
![2-methyl-3-nitro-N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4072572.png)

![2,7,7-trimethyl-4-[4-(methylthio)phenyl]-3-(4-morpholinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4072590.png)
![N-{2-[(allylamino)carbonyl]phenyl}-2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4072593.png)